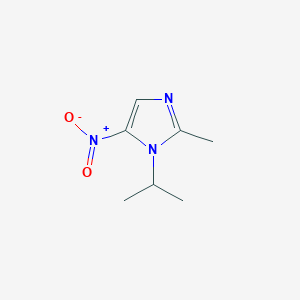![molecular formula C13H16Cl2N2O4 B6612565 Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- CAS No. 61366-04-9](/img/structure/B6612565.png)
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-
Übersicht
Beschreibung
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-], also known as Acetamide-2-chloro-3,4-dimethoxybenzylidene, is an organic compound with a molecular formula of C11H10Cl2NO2 and a molecular weight of 257.09 g/mol. It is a colorless, crystalline solid with a melting point of 103-105 °C and a boiling point of 343 °C. Acetamide is a derivative of acetamide, which is a type of amide. It is used in various scientific applications, such as in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polyamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene has been used in various scientific applications, such as in the synthesis of drugs, as a reagent in organic synthesis, and as a catalyst in the production of polyamides. It has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles, and as an activator in the synthesis of peptides.
Wirkmechanismus
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene acts as a nucleophile, which means it can react with other molecules to form new bonds. In the presence of a base, such as sodium hydroxide, acetamide-2-chloro-3,4-dimethoxybenzylidene can react with an electrophile, such as 3,4-dimethoxybenzaldehyde, to form a new bond. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
This compoundchloro-3,4-dimethoxybenzylidene has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine, which can have various effects on the body, such as increased alertness, improved memory, and improved motor coordination.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using acetamide-2-chloro-3,4-dimethoxybenzylidene in laboratory experiments is its low cost. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the main limitations of using this compound is its toxicity. It is highly toxic if inhaled or ingested, and can cause skin and eye irritation.
Zukünftige Richtungen
Some potential future directions for research involving acetamide-2-chloro-3,4-dimethoxybenzylidene include further investigation into its biochemical and physiological effects, as well as its potential use as a reagent in organic synthesis. Additionally, further research could be done on its use as a catalyst in the production of polyamides, as well as its potential use in the synthesis of heterocyclic compounds. Finally, further research could be done on its potential use as an activator in the synthesis of peptides.
Synthesemethoden
Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro-chloro-3,4-dimethoxybenzylidene can be synthesized from the reaction of 3,4-dimethoxybenzaldehyde with 2-chloroacetamide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C. The reaction produces a white solid, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-20-9-4-3-8(5-10(9)21-2)13(16-11(18)6-14)17-12(19)7-15/h3-5,13H,6-7H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMCNDCEIVGIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368882 | |
| Record name | Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61366-04-9 | |
| Record name | Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(((CHLOROACETYL)AMINO)(3,4-DIMETHOXYPHENYL)METHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(6-Nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]Nonane](/img/structure/B6612491.png)

![1-[3-(4-Fluorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6612504.png)



![4-({3-[3-(hydroxymethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexan-1-ol](/img/structure/B6612518.png)

![(2S,6'R)-2'-(benzyloxy)-7-chloro-4,6-dimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione](/img/structure/B6612538.png)
![(3aR,6aS)-5-amino-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B6612545.png)
